Yondelis (TN)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

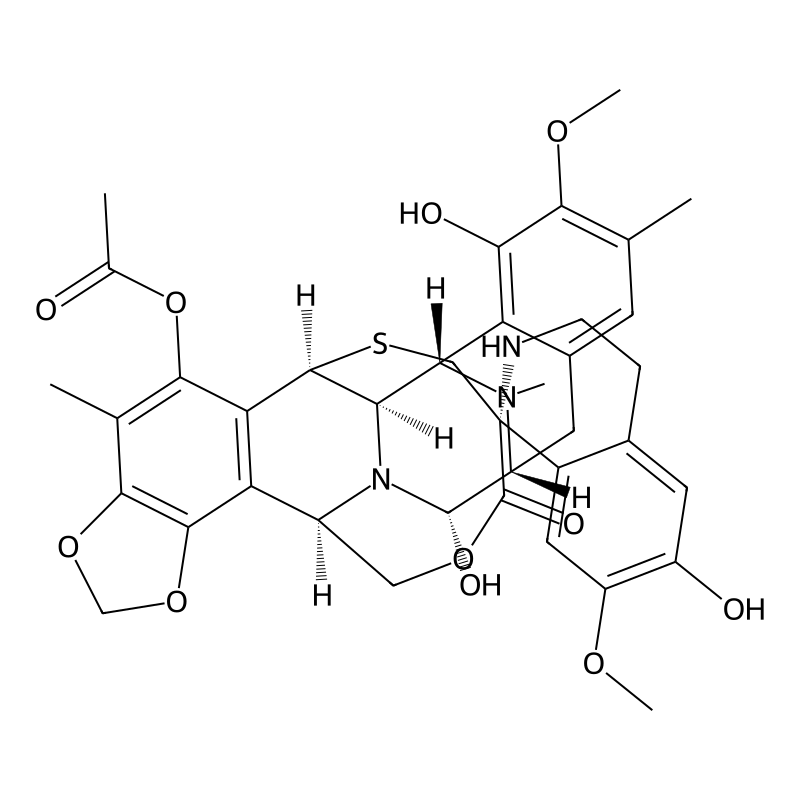

Yondelis, known chemically as trabectedin, is a novel anti-cancer drug derived from the marine tunicate Ecteinascidia turbinata. It is primarily indicated for the treatment of soft tissue sarcomas and ovarian cancer. The compound functions by binding to DNA, leading to the formation of DNA adducts that disrupt transcription and induce cellular apoptosis. Yondelis is administered intravenously and has been shown to have activity against various types of tumors, particularly those resistant to conventional therapies .

Trabectedin's mechanism of action involves several key chemical interactions:

- DNA Binding: Trabectedin forms covalent bonds with the N2 position of guanine bases in DNA, resulting in the formation of DNA adducts. This binding alters the DNA structure and inhibits transcription.

- Inhibition of Repair Pathways: The compound interferes with DNA repair mechanisms, particularly those involving homologous recombination and nucleotide excision repair, leading to increased genomic instability in cancer cells .

- Cytotoxicity: Trabectedin induces cell death preferentially in certain tumor types by activating apoptotic pathways and modulating transcription factors involved in cell survival .

Trabectedin exhibits a unique biological profile characterized by its ability to selectively target tumor cells while sparing normal cells. Key aspects include:

- Selective Cytotoxicity: Trabectedin shows preferential cytotoxic effects on tumor-associated macrophages and specific sarcoma cell lines, making it effective against tumors that typically evade standard therapies .

- Epigenetic Modulation: The drug has been shown to influence chromatin remodeling, affecting gene expression patterns associated with tumor progression and differentiation .

- Immune Modulation: Trabectedin may also modulate immune responses within the tumor microenvironment, contributing to its therapeutic efficacy .

The synthesis of trabectedin involves complex organic chemistry techniques:

- Isolation from Natural Sources: Initially, trabectedin was isolated from the marine tunicate Ecteinascidia turbinata through extraction processes.

- Total Synthesis: Synthetic routes have been developed to produce trabectedin in the laboratory, employing multi-step organic reactions including coupling reactions, cyclizations, and functional group modifications to achieve the final structure.

- Semi-synthetic Approaches: Some methods utilize semi-synthetic techniques where natural precursors are chemically modified to enhance yield and purity .

Yondelis is primarily used in oncology for:

- Soft Tissue Sarcoma: It is indicated for patients with advanced or metastatic soft tissue sarcoma after prior chemotherapy.

- Ovarian Cancer: Trabectedin is also used in combination with pegylated liposomal doxorubicin for treating relapsed ovarian cancer.

- Investigational Uses: Ongoing research is exploring its efficacy against other malignancies, including breast cancer and certain hematological cancers .

Trabectedin has been studied for potential interactions with other drugs:

- Hematological Toxicity: Concomitant use with other myelosuppressive agents can exacerbate neutropenia and thrombocytopenia.

- Rhabdomyolysis Risk: There is an increased risk of rhabdomyolysis when trabectedin is used alongside statins or other muscle-affecting drugs .

- Liver Function Impact: Trabectedin can elevate liver enzymes; thus, monitoring liver function during treatment is crucial .

Trabectedin shares similarities with several other chemotherapeutic agents but possesses unique characteristics that distinguish it:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Doxorubicin | Intercalates DNA, inhibits topoisomerase II | Broad-spectrum activity; cardiotoxicity risk |

| Etoposide | Inhibits topoisomerase II | Primarily effective against testicular cancer |

| Irinotecan | Inhibits topoisomerase I | Active in colorectal cancer; requires metabolic activation |

| Gemcitabine | Nucleoside analog; inhibits DNA synthesis | Effective against pancreatic cancer |

| Trabectedin (Yondelis) | Binds DNA; induces apoptosis | Selective cytotoxicity; unique mechanism involving chromatin remodeling |

Trabectedin's distinct mechanism—targeting specific transcription factors and inducing epigenetic changes—sets it apart from these other agents, which primarily act through direct DNA damage or interference with replication processes .

The discovery of trabectedin emerged from the ambitious marine natural product screening programs initiated by the National Cancer Institute during the 1950s and 1960s, which systematically evaluated plant and marine organism extracts for potential anticancer activity. This comprehensive screening effort represented a pioneering approach to biodiversity-driven drug discovery, recognizing the vast unexplored pharmaceutical potential contained within marine ecosystems. The initial identification of anticancer activity in extracts from the sea squirt Ecteinascidia turbinata occurred in 1969, marking a significant milestone in marine natural product research. However, the technological limitations of analytical chemistry at that time necessitated a prolonged period before the active compounds could be isolated and characterized, highlighting the intricate relationship between scientific discovery and technological advancement.

The structural elucidation of trabectedin, initially designated as Ecteinascidin 743, was finally achieved by Kenneth L. Rinehart and his research team at the University of Illinois in 1984. Rinehart's meticulous approach involved personal collection of sea squirt specimens through scuba diving expeditions in the coral reefs of the West Indies, demonstrating the hands-on nature of early marine natural product research. The determination of trabectedin's complex molecular structure required the development and application of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which were becoming increasingly powerful during this period. The compound's intricate architecture, characterized by three interconnected tetrahydroisoquinoline subunits forming a rigid pentacyclic core with an attached macrolactone ring, presented unprecedented structural complexity in natural product chemistry.

The Spanish pharmaceutical company PharmaMar recognized the therapeutic potential of trabectedin and secured licensing rights from the University of Illinois before 1994, initiating the transition from academic research to pharmaceutical development. This strategic acquisition demonstrated the growing recognition of marine natural products as viable sources for drug development, despite the inherent challenges associated with marine-derived compounds. The early pharmaceutical development efforts revealed the extraordinary complexity of trabectedin synthesis and the impracticality of relying solely on natural extraction for clinical supply, setting the stage for intensive synthetic chemistry research that would span multiple decades.

Isolation from Ecteinascidia turbinata

Ecteinascidia turbinata, commonly known as the mangrove tunicate, represents a colonial sea squirt species belonging to the family Perophoridae, first described to science in 1880 by William Abbott Herdman. These remarkable marine organisms form colonies of individual zooids, each capable of growing to heights of 2.5 centimeters and connected through stolon networks that facilitate blood circulation and substrate attachment. The colonies can reach diameters of up to 14 centimeters, creating substantial biomass concentrations in their preferred shallow water habitats. The species exhibits a distinctive translucent tunic structure strengthened with cellulose, an unusual characteristic for animal organisms, and displays orange-colored siphon margins due to carotenoid deposition that serves as a warning mechanism against predators.

The geographical distribution of Ecteinascidia turbinata encompasses the Caribbean Sea, eastern Florida coast, Bermuda, and the Gulf of Mexico, with occasional summer appearances in Chesapeake Bay and along the North and South Carolina coastlines. The species demonstrates a strong ecological preference for mangrove root systems, particularly those of Rhizophora mangle, where it has been documented at densities reaching one colony per meter of mangrove root in Cuban waters. This habitat specificity reflects the tunicate's adaptation to the complex nutrient dynamics and physical protection provided by mangrove ecosystems, contributing to the species' ecological success in these specialized marine environments.

The initial isolation of trabectedin from Ecteinascidia turbinata revealed extraordinarily low natural concentrations, with approximately 1,000 kilograms of animal biomass required to yield just one gram of the active compound. This remarkable scarcity underscored the compound's biological significance while simultaneously presenting formidable challenges for pharmaceutical development and clinical evaluation. Early attempts at aquaculture of Ecteinascidia turbinata by PharmaMar and other research groups achieved limited success, demonstrating the complex ecological requirements and biological dependencies that characterize many marine organisms. The cultivation challenges were further complicated by the slow growth rates typical of colonial tunicates and their sensitivity to environmental conditions outside their natural habitat range.

Subsequent research revealed that trabectedin is not actually produced by the tunicate itself, but rather by a bacterial endosymbiont identified as Candidatus Endoecteinascidia frumentensis. This discovery fundamentally altered our understanding of the compound's biosynthesis and provided insights into the complex symbiotic relationships that characterize many marine natural product systems. The bacterial symbiont possesses a remarkably reduced genome of only 631,345 base pairs, reflecting the evolutionary adaptations associated with obligate endosymbiotic lifestyles. The bacterium's specialized metabolism, characterized by extensive gene loss and metabolic dependency on the host tunicate, illustrates the intricate co-evolutionary processes that have shaped marine symbiotic systems over geological timescales.

| Organism Characteristics | Ecteinascidia turbinata | Candidatus Endoecteinascidia frumentensis |

|---|---|---|

| Classification | Colonial tunicate (Chordata) | Gamma-proteobacterium |

| Size | Zooids: 2.5 cm height, Colonies: 14 cm diameter | Genome: 631,345 base pairs |

| Geographic Distribution | Caribbean, Gulf of Mexico, Florida | Obligate endosymbiont |

| Habitat | Mangrove roots, shallow waters | Intracellular within tunicate |

| Trabectedin Production | None (host organism only) | Primary producer |

| Guanine-Cytosine Content | Standard eukaryotic | 23.3% (extremely low) |

Transition from Natural Extraction to Chemical Synthesis

The impracticality of relying on natural extraction for clinical development of trabectedin necessitated intensive research into synthetic methodologies, given the requirement for approximately five grams of compound for initial clinical trials. The first landmark total synthesis was achieved by Elias James Corey and his research team at Harvard University in 1996, representing a monumental achievement in synthetic organic chemistry. Corey's synthetic strategy employed a biomimetic approach, utilizing the condensation of two tyrosine derivatives to construct the complex molecular framework characteristic of trabectedin. This groundbreaking synthesis involved multiple sophisticated transformations, including asymmetric hydrogenolysis, Pictet-Spengler cyclizations, and Heck coupling reactions, demonstrating the remarkable creativity and technical expertise required for complex natural product synthesis.

The original Corey synthesis, while scientifically elegant and theoretically significant, proved insufficiently practical for pharmaceutical production due to its length, complexity, and reliance on expensive reagents. The synthesis required numerous protection and deprotection steps, challenging purifications, and specialized reaction conditions that rendered it unsuitable for large-scale manufacturing. These limitations prompted intensive research efforts to develop more efficient and economically viable synthetic approaches, highlighting the critical importance of synthetic methodology development in natural product drug development programs.

A significant breakthrough in trabectedin production was achieved through the development of a semisynthetic process utilizing cyanosafracin B as a readily available starting material. This innovative approach, developed by researchers at PharmaMar and academic collaborators, dramatically simplified the synthetic route while maintaining acceptable overall yields for pharmaceutical production. The semisynthetic process begins with cyanosafracin B, which can be produced efficiently through fermentation methods, and involves a carefully orchestrated sequence of chemical transformations to install the specific functional groups and stereochemical features characteristic of trabectedin. This methodology successfully addressed the supply challenges that had previously limited clinical development and enabled the advancement of trabectedin through clinical trials to regulatory approval.

Recent advances in trabectedin synthesis have continued to refine and improve upon earlier methodologies, with notable contributions from research groups led by Dawei Ma at the Shanghai Institute of Organic Chemistry. Ma's approach features an efficient convergent strategy utilizing light-controlled carbon-hydrogen bond activation as a key transformation, demonstrating the ongoing evolution of synthetic methodology in natural product chemistry. The synthesis commences with readily available S-tyrosine and proceeds through 26 carefully designed steps to construct both trabectedin and the related compound lurbinectedin. This synthetic route incorporates several innovative transformations, including stereocontrolled Pictet-Spengler reactions, aldol condensations for strategic bond formations, and palladium-catalyzed decarboxylative reactions that establish critical stereochemical centers with high selectivity.

The development of efficient synthetic methodologies for trabectedin has broader implications for marine natural product drug development, demonstrating that complex marine-derived structures can be successfully translated into practical pharmaceutical manufacturing processes. These synthetic achievements have enabled the clinical evaluation and therapeutic application of trabectedin, validating the potential of marine biodiversity as a source of novel therapeutic agents. Furthermore, the synthetic accessibility of trabectedin has facilitated the preparation of structural analogs and derivatives, opening new avenues for structure-activity relationship studies and the development of improved therapeutic agents based on the trabectedin scaffold.

| Synthesis Approach | Year | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| Corey Total Synthesis | 1996 | Biomimetic tyrosine condensation | First total synthesis, elegant strategy | Complex, expensive, low yield |

| Semisynthetic Process | 2000 | Cyanosafracin B starting material | Practical for manufacturing | Requires fermentation infrastructure |

| Ma Convergent Route | 2019 | Light-controlled carbon-hydrogen activation | Efficient, high selectivity | Recently developed, limited scale-up data |

| Current Manufacturing | Present | Optimized semisynthetic methods | Proven commercial viability | Ongoing cost optimization efforts |

The total synthesis of trabectedin has captivated synthetic chemists for decades, representing one of the most challenging targets in natural product synthesis due to its complex pentacyclic structure containing multiple stereocenters and a unique 10-membered sulfur-containing lactone bridge [1] [2]. The compound's remarkable biological activity and scarcity from natural sources have driven intensive efforts to develop practical synthetic routes [3].

Corey's Landmark Synthesis

The first total synthesis of trabectedin was accomplished by E.J. Corey and coworkers at Harvard University in 1996, marking a significant milestone in the field of marine natural product synthesis [2] [4]. This groundbreaking 36-step synthesis from readily available starting materials achieved an overall yield of 0.72% [5] [4].

Corey's approach featured several innovative methodological developments, including the use of enantiocontrolled processes to establish the requisite stereochemistry throughout the complex molecular framework [4]. The synthesis commenced with the preparation of key left and right fragments, which were subsequently coupled using advanced cyclization strategies [2]. A critical aspect of this synthesis was the stereoselective construction of the tetrahydroisoquinoline cores, achieved through carefully orchestrated Pictet-Spengler reactions under acidic conditions [2] [4].

The Corey synthesis established fundamental retrosynthetic strategies that would influence subsequent approaches, particularly the recognition that convergent assembly of pre-formed subunits could provide access to the target structure [2]. However, the lengthy sequence and modest overall yield highlighted the need for more efficient synthetic routes to support potential clinical development [5].

Fukuyama's Synthetic Route

Tohru Fukuyama and colleagues at the University of Tokyo developed two distinct synthetic approaches to trabectedin, with their initial 2002 synthesis representing a significant advancement in the field [6] [7]. The first-generation Fukuyama synthesis employed approximately 50 steps starting from L-glutamic acid equivalents, achieving an overall yield of 0.56% [6] [5].

The hallmark of Fukuyama's approach was the strategic implementation of Ugi's four-component coupling reaction as a key bond-forming step, enabling the efficient assembly of complex nitrogen-containing heterocycles [6] [7]. This multicomponent reaction facilitated the convergent coupling of four distinct molecular fragments in a single transformation, significantly streamlining the synthetic sequence [6].

Additionally, the Fukuyama synthesis featured an intramolecular Heck reaction to construct the crucial bicyclo[3.3.1]nonane skeleton present in the natural product [6] [7]. This palladium-catalyzed cyclization proceeded with excellent regioselectivity, providing access to the desired ring system with the correct stereochemical configuration [6]. The synthesis also incorporated a phenol-aldehyde cyclization and acid-induced intramolecular sulfide formation to complete the complex polycyclic framework [6] [7].

Fukuyama's second-generation synthesis, reported in 2013, represented a substantial improvement with only 28 steps from L-glutamic acid and an enhanced overall yield of 1.1% [8]. This refined approach featured a concise and convergent construction of the challenging B-ring through a stereoselective Heck reaction between a diazonium salt and an enamide, followed by oxidative cleavage and intramolecular cyclization [8].

Ma and Chen's Approach

The research groups led by Dawei Ma at the Shanghai Institute of Organic Chemistry and Xiaochuan Chen have made significant contributions to trabectedin synthesis, with their most notable achievement being a scalable 26-step synthesis from Cbz-protected S-tyrosine with an overall yield of 1.6% [9] [10].

Ma and Chen's approach is distinguished by its implementation of light-controlled carbon-hydrogen bond activation as a key strategic element [3] [11] [9]. This innovative methodology enables the remote functionalization of unreactive C-H bonds through photocatalytic radical mechanisms, providing access to structural motifs that would be challenging to construct through conventional approaches [3] [11].

The synthesis features the use of a common advanced intermediate to create both the right and left portions of the target molecule, exemplifying the power of convergent synthetic strategy [9]. The method utilizes tyrosine as a readily available chiral starting material, providing access to the natural stereochemistry of the target through substrate control [3] [11].

A particularly noteworthy aspect of Ma and Chen's work is the development of highly efficient photocatalytic reactions that proceed under mild conditions using blue light irradiation [3] [11] [10]. These transformations enable the formation of the characteristic benzo [1] [12]dioxole moiety found in trabectedin through a radical rearrangement mechanism [3] [11].

Recent Advances in Synthetic Pathways

The period from 2020 to 2024 has witnessed continued innovation in trabectedin synthesis, with several research groups reporting improved methodologies and novel strategic approaches [13] [14] [15]. Recent work by Ma and colleagues has focused on developing more efficient stereocontrolled Pictet-Spengler reactions for the construction of the multisubstituted tetrahydroisoquinoline fragments [13] [14].

Contemporary synthetic efforts have achieved trabectedin synthesis in as few as 22-27 steps, representing a significant reduction from earlier approaches [13] [14]. These recent methodologies feature enhanced scalability, with several syntheses demonstrated on gram scale, marking important progress toward practical production methods [13] [14].

Advanced synthetic strategies now employ sophisticated stereochemical control through palladium complex-induced selectivity in decarboxylative protonation reactions [13] [14]. These methods enable the precise installation of challenging stereocenters, particularly at the C1 position, through asymmetric oxomalonate cyclization partners in Pictet-Spengler reactions [13] [14].

Recent approaches have also emphasized the development of convergent synthetic strategies that minimize the number of protecting group manipulations while maximizing synthetic efficiency [13] [14]. These methods represent the current state-of-the-art in trabectedin synthesis and provide viable pathways for the production of clinically relevant quantities of the natural product [13] [14] [15].

Key Synthetic Challenges

Stereocontrolled Pictet-Spengler Reactions

The stereocontrolled formation of tetrahydroisoquinoline rings through Pictet-Spengler reactions represents one of the most critical challenges in trabectedin synthesis [13] [14] [16]. These transformations must proceed with exquisite stereochemical control to establish the correct configuration at multiple stereocenters simultaneously.

Modern approaches to stereocontrolled Pictet-Spengler reactions employ various strategies including chiral auxiliaries, asymmetric catalysts, and substrate-directed stereocontrol [13] [14] [16]. Recent work has demonstrated that palladium complexes can induce high levels of stereoselectivity through coordinated decarboxylative protonation mechanisms [13] [14].

The challenge is compounded by the need to construct fully substituted tetrahydroisoquinoline rings, where steric interactions between substituents can influence both the reaction rate and stereochemical outcome [13] [14]. Advanced methodologies now utilize asymmetric oxomalonate cyclization partners to achieve the desired stereochemical control while maintaining acceptable reaction yields [13] [14].

Enzymatic approaches to Pictet-Spengler reactions have also shown promise, with strictosidine synthase variants demonstrating remarkable stereoselectivity for specific substrate combinations [17]. These biocatalytic methods offer the potential for highly selective transformations under mild reaction conditions.

Formation of the 10-Membered Sulfur-Containing Lactone

The construction of the characteristic 10-membered sulfur-containing lactone bridge in trabectedin presents a formidable synthetic challenge due to the inherent strain and conformational constraints of the macrocyclic system [18] [19]. This structural motif is crucial for the biological activity of trabectedin and requires precise synthetic control.

Traditional approaches to macrolactone formation often rely on ring-closing metathesis or macrolactonization reactions, but the presence of the sulfur atom and the rigid pentacyclic framework of trabectedin necessitates specialized synthetic strategies [18]. Silver-mediated cyclization reactions have emerged as particularly effective methods for forming the sulfur-containing bridge [20].

The formation of this macrocyclic structure typically involves the in situ generation of reactive intermediates, such as exo-quinone methides, followed by nucleophilic attack by appropriately positioned sulfur nucleophiles [19]. These transformations require careful optimization of reaction conditions to achieve acceptable yields while avoiding competing side reactions [20].

Recent synthetic work has demonstrated that the 10-membered lactone can be formed through acid-induced intramolecular sulfide formation, where the cyclization is facilitated by the pre-organization of the substrate in a conformation favorable for ring closure [6] [7]. The success of these approaches depends critically on the strategic placement of protecting groups and the timing of deprotection steps [20].

Light-Controlled Carbon-Hydrogen Bond Activation

The implementation of light-controlled carbon-hydrogen bond activation represents a revolutionary advancement in trabectedin synthesis, providing access to transformations that would be challenging or impossible through conventional chemical methods [3] [11] [9]. This photocatalytic approach enables the selective functionalization of unreactive C-H bonds through radical-mediated mechanisms.

The key innovation involves the use of visible light, particularly blue light irradiation, to initiate radical processes that activate normally inert C-H bonds at remote positions from functional groups [3] [11] [10]. These transformations proceed through the generation of carbon-centered radicals, which can then undergo various coupling reactions to form new C-C or C-heteroatom bonds [21].

In the context of trabectedin synthesis, light-controlled C-H activation has been particularly valuable for the construction of the benzo [1] [12]dioxole moiety [3] [11]. The photocatalytic process involves a radical rearrangement mechanism that converts a quinone precursor into the desired dioxole structure through remote C-H functionalization [3] [11] [22].

The reaction conditions for these photocatalytic transformations are notably mild, typically requiring only catalytic amounts of photosensitizer, visible light irradiation, and common organic solvents such as tetrahydrofuran [3] [11] [22]. The high efficiency of these reactions under such gentle conditions makes them particularly attractive for the synthesis of complex, sensitive natural products like trabectedin [10].

Recent mechanistic studies have revealed that the stereoselectivity of these photocatalytic processes can be controlled through the choice of reaction conditions and the structure of the substrate [21]. This level of control is crucial for trabectedin synthesis, where precise stereochemical outcomes are required at multiple positions [3] [11].

Semi-Synthetic Production Methods

The development of semi-synthetic production methods for trabectedin has provided a practical solution to the supply challenges associated with this important anticancer agent [23] [24]. The semi-synthetic approach utilizes cyanosafracin B as a readily available starting material, which can be obtained through fermentation of Pseudomonas fluorescens [23] [24].

The semi-synthetic route developed by PharmaMar represents a significant advancement in the practical production of trabectedin, requiring only 22 steps from cyanosafracin B with an overall yield of approximately 1.0% [25] [23] [24]. This approach has enabled the commercial production of trabectedin under the trade name Yondelis, making the drug accessible for clinical use [23] [24].

The semi-synthetic process begins with the selective modification of cyanosafracin B through a series of carefully orchestrated chemical transformations [26]. Key steps include demethylation reactions using meta-chloroperoxybenzoic acid (MCPBA) for the selective oxidation of N-methyl groups, and strategic protecting group manipulations to enable regioselective functionalization [26].

One of the critical advantages of the semi-synthetic approach is its scalability and reproducibility [23] [24]. The starting material, cyanosafracin B, can be produced in large quantities through optimized fermentation processes, providing a reliable supply chain for trabectedin production [23]. The chemical transformations involved in the semi-synthetic route have been optimized for industrial-scale production, with careful attention to reaction conditions, purification methods, and waste minimization [24].

The semi-synthetic methodology has also been extended to the preparation of other natural ecteinascidins, including ET-729, ET-745, ET-759B, ET-736, ET-637, and ET-594 [26]. This versatility demonstrates the power of the semi-synthetic approach for accessing a broader range of structurally related compounds that may possess distinct biological activities [26].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard